Celecoxib-Carbonsäure
Übersicht
Beschreibung
Celecoxib Carboxylic Acid is a metabolite of Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. Celecoxib is primarily used to treat pain and inflammation associated with conditions such as osteoarthritis, rheumatoid arthritis, and familial adenomatous polyposis. Celecoxib Carboxylic Acid is formed through the metabolic oxidation of Celecoxib and plays a crucial role in the pharmacokinetics and pharmacodynamics of the parent drug .
Wissenschaftliche Forschungsanwendungen
Celecoxib-Carbonsäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Pharmakokinetische Studien: Wird verwendet, um den Stoffwechsel und die Ausscheidung von Celecoxib im menschlichen Körper zu untersuchen.
Arzneimittelentwicklung: Dient als Referenzverbindung bei der Entwicklung neuer COX-2-Inhibitoren.
Biologische Forschung: Wird auf seine potenziellen entzündungshemmenden und krebshemmenden Eigenschaften untersucht.
Industrielle Anwendungen: Wird bei der Synthese anderer pharmazeutischer Verbindungen und als Zwischenprodukt in chemischen Reaktionen verwendet
5. Wirkmechanismus
Der Wirkmechanismus von this compound ist in erster Linie mit seiner Ausgangssubstanz Celecoxib verbunden. Celecoxib hemmt selektiv das COX-2-Enzym, das an der Umwandlung von Arachidonsäure in Prostaglandine beteiligt ist. Diese Hemmung reduziert Entzündungen, Schmerzen und Fieber. This compound kann als Metabolit auch zu diesen Wirkungen beitragen, indem es die Hemmung der COX-2-Aktivität aufrechterhält .
Wirkmechanismus
Celecoxib Carboxylic Acid: , also known as Celecoxib metabolite M2, UNII-EQJ1364UKF, Carboxylic acid celecoxib, or 4-(1-(4-(Aminosulfonyl)phenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)benzoic acid, is a metabolite of the nonsteroidal anti-inflammatory drug (NSAID) celecoxib. This article explores its mechanism of action in detail.
Target of Action
Celecoxib Carboxylic Acid primarily targets the enzyme cyclooxygenase-2 (COX-2) . COX-2 is an inducible enzyme that plays a crucial role in the synthesis of prostaglandins, which are lipid compounds involved in inflammation and pain signaling .
Mode of Action
Celecoxib Carboxylic Acid inhibits the activity of COX-2 by binding to its active site. This binding prevents the conversion of arachidonic acid to prostaglandin H2, a precursor of various prostaglandins. By inhibiting COX-2, Celecoxib Carboxylic Acid reduces the production of pro-inflammatory prostaglandins, thereby exerting anti-inflammatory and analgesic effects .
Biochemical Pathways
The inhibition of COX-2 by Celecoxib Carboxylic Acid affects several biochemical pathways:
- NF-κB Pathway : By reducing prostaglandin levels, Celecoxib Carboxylic Acid may indirectly modulate the NF-κB pathway, which is involved in the regulation of immune responses and inflammation .
Pharmacokinetics
The pharmacokinetics of Celecoxib Carboxylic Acid involves its absorption, distribution, metabolism, and excretion (ADME):
These properties influence its bioavailability and therapeutic efficacy.
Result of Action
At the molecular level, the inhibition of COX-2 by Celecoxib Carboxylic Acid leads to a decrease in the synthesis of pro-inflammatory prostaglandins. This results in reduced inflammation, pain, and fever. At the cellular level, the compound’s action can lead to decreased leukocyte infiltration and reduced expression of inflammatory cytokines .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the stability and efficacy of Celecoxib Carboxylic Acid. For instance:
- Drug Interactions : Concurrent use of other medications metabolized by CYP2C9 can affect the metabolism and efficacy of Celecoxib Carboxylic Acid .
Understanding these factors is crucial for optimizing its therapeutic use.
: DrugBank : Medicine.com
Biochemische Analyse
Biochemical Properties
Celecoxib Carboxylic Acid plays a crucial role in biochemical reactions. It is produced through the metabolism of Celecoxib, primarily by the cytochrome P450 (CYP) 2C9 isoenzyme . The metabolism involves hydroxylation at the methyl moiety of Celecoxib, followed by further oxidation of the hydroxyl group to form Celecoxib Carboxylic Acid . This metabolite interacts with various enzymes and proteins, influencing their function and activity .
Cellular Effects
Celecoxib Carboxylic Acid has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of Celecoxib Carboxylic Acid involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. Celecoxib, from which Celecoxib Carboxylic Acid is derived, is known to inhibit COX-2, leading to decreased formation of prostaglandin precursors
Dosage Effects in Animal Models
The effects of Celecoxib Carboxylic Acid can vary with different dosages in animal models. While specific studies on Celecoxib Carboxylic Acid are limited, studies on Celecoxib have shown its effectiveness in reducing tumor growth in animal models . The dosage effects of Celecoxib Carboxylic Acid in animal models need to be further explored.
Metabolic Pathways
Celecoxib Carboxylic Acid is involved in the metabolic pathways of Celecoxib. Celecoxib is extensively metabolized, initially through methyl-hydroxylation to hydroxy celecoxib, and then further rapid oxidation to Celecoxib Carboxylic Acid . This process involves the action of the CYP2C9 isoenzyme .
Transport and Distribution
Celecoxib, the parent compound, is known to be extensively protein-bound, primarily to plasma albumin . Specific information on the transport and distribution of Celecoxib Carboxylic Acid is currently limited.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Celecoxib Carboxylic Acid typically involves the oxidation of Celecoxib. One common method includes the use of tetrabutylammonium permanganate as an oxidizing agent. The reaction is carried out in an aqueous medium at elevated temperatures, often utilizing microwave energy to accelerate the process .
Industrial Production Methods: Industrial production of Celecoxib Carboxylic Acid follows similar synthetic routes but on a larger scale. The process involves the condensation of 4-hydrazineylbenzenesulfonamide with diketone in a refluxing solvent, followed by crystallization to obtain a regiopure material. Subsequent bromination and hydrolysis reactions convert Celecoxib to its hydroxy derivative, which is then rapidly oxidized to form Celecoxib Carboxylic Acid .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Celecoxib-Carbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Umsetzung von Celecoxib in this compound.
Reduktion: Mögliche Reduktion der Carbonsäuregruppe zu einem Alkohol.
Substitution: Mögliche Substitutionsreaktionen am aromatischen Ring oder an der Carbonsäuregruppe.
Häufige Reagenzien und Bedingungen:
Oxidation: Tetrabutylammoniumpermanganat in wässrigem Medium bei erhöhten Temperaturen.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Elektrophile aromatische Substitution unter Verwendung von Reagenzien wie Halogenen oder Nitrierungsmitteln unter sauren Bedingungen.
Hauptprodukte:
Oxidation: this compound.
Reduktion: Hydroxy-Celecoxib.
Substitution: Verschiedene substituierte Derivate von this compound.
Vergleich Mit ähnlichen Verbindungen
Celecoxib-Carbonsäure kann mit anderen COX-2-Inhibitoren und ihren Metaboliten verglichen werden, wie z. B.:
- Etoricoxib-Carbonsäure
- Rofecoxib-Carbonsäure
- Valdecoxib-Carbonsäure
Einzigartigkeit: this compound ist aufgrund ihres spezifischen Stoffwechselwegs und der selektiven Hemmung von COX-2 mit minimalen Auswirkungen auf COX-1 einzigartig. Diese Selektivität reduziert das Risiko gastrointestinaler Nebenwirkungen, die üblicherweise mit nicht-selektiven NSAR verbunden sind .
Durch das Verständnis der detaillierten Synthese, Reaktionen, Anwendungen und Mechanismen von this compound können Forscher sein Potenzial in verschiedenen wissenschaftlichen und industriellen Bereichen weiter untersuchen.
Biologische Aktivität
Celecoxib, a selective COX-2 inhibitor, is primarily known for its anti-inflammatory and analgesic properties. Its carboxylic acid metabolite plays a significant role in its biological activity, particularly regarding its pharmacokinetics, mechanisms of action, and therapeutic applications.
Overview of Celecoxib and Its Metabolite
Celecoxib is metabolized in the liver predominantly by cytochrome P450 enzymes, primarily CYP2C9, to form various metabolites, including the carboxylic acid derivative. This metabolite is considered less active concerning COX inhibition but contributes to the overall pharmacological profile of celecoxib. The carboxylic acid form accounts for approximately 73% of the drug excreted in urine after administration .
COX-2 Inhibition:
Celecoxib's primary mechanism involves the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of pro-inflammatory prostaglandins. This selective inhibition reduces inflammation and pain while minimizing gastrointestinal side effects commonly associated with non-selective NSAIDs .
Anticancer Properties:
Research indicates that celecoxib may exert anticancer effects through various mechanisms:
- Binding to Cadherin-11: Celecoxib binds to cadherin-11 (CDH11), implicated in tumor progression, thereby inhibiting cancer cell proliferation .
- Inhibition of PDK-1 Signaling: Celecoxib inhibits the 3-phosphoinositide-dependent kinase-1 (PDK-1) pathway, which is crucial for cell survival and growth in several cancers .
- Effects on Carbonic Anhydrase: The compound also inhibits carbonic anhydrase enzymes, contributing to its anticancer efficacy .
Pharmacokinetics
The pharmacokinetic profile of celecoxib demonstrates significant variability based on patient-specific factors such as age, weight, and renal function. Key pharmacokinetic parameters include:
- Absorption: Peak plasma concentrations occur within 2 to 4 hours post-administration .
- Half-life: The elimination half-life is approximately 11 hours under fasting conditions .
- Clearance Variability: In patients with renal insufficiency, the area under the curve (AUC) for celecoxib is significantly lower compared to healthy individuals, indicating altered drug metabolism and excretion .
Clinical Applications
Celecoxib is widely used in treating various conditions:
- Rheumatoid Arthritis and Osteoarthritis: It effectively reduces pain and inflammation associated with these chronic conditions .
- Juvenile Rheumatoid Arthritis: Clinical trials have demonstrated its efficacy in pediatric populations .
- Cancer Prevention: Studies suggest that celecoxib may reduce the incidence of colorectal polyps in patients with familial adenomatous polyposis (FAP) .
Table 1: Summary of Key Studies on Celecoxib's Biological Activity
Eigenschaften
IUPAC Name |
4-[2-(4-sulfamoylphenyl)-5-(trifluoromethyl)pyrazol-3-yl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O4S/c18-17(19,20)15-9-14(10-1-3-11(4-2-10)16(24)25)23(22-15)12-5-7-13(8-6-12)28(21,26)27/h1-9H,(H,24,25)(H2,21,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHNOVFEXONZMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40434744 | |
Record name | Celecoxib Carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40434744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170571-01-4 | |
Record name | 4-[1-[4-(Aminosulfonyl)phenyl]-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=170571-01-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1-(4-(Aminosulfonyl)phenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170571014 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Celecoxib Carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40434744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1-(4-(AMINOSULFONYL)PHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL)BENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQJ1364UKF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Carboxycelecoxib | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0060571 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do genetic polymorphisms of CYP2C9 affect celecoxib metabolism?
A1: Research suggests that genetic variations in the CYP2C9 enzyme, primarily responsible for metabolizing celecoxib into its carboxylic acid metabolite, can significantly influence the drug's pharmacokinetics. [] While the provided abstracts don't delve into specific polymorphisms, they highlight that individuals with certain CYP2C9 variants might experience altered celecoxib breakdown and elimination rates. This could lead to variations in drug efficacy and potential adverse effects depending on the individual's genetic makeup. Further research exploring these specific polymorphisms and their clinical implications is crucial for personalized medicine approaches.
Q2: Why was deuterium-labeled celecoxib synthesized, and what advantages does it offer in research?
A2: The synthesis of deuterium-labeled celecoxib, as mentioned in one of the research papers [], likely serves as a tool for tracing the drug's metabolic pathway in various studies. Deuterium, a stable isotope of hydrogen, can be incorporated into drug molecules without significantly altering their chemical behavior. This allows researchers to track the labeled celecoxib and its metabolites with high sensitivity, providing valuable insights into its absorption, distribution, metabolism, and excretion (ADME) profile. Understanding celecoxib's metabolic fate is crucial for optimizing its therapeutic use and minimizing potential side effects.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.